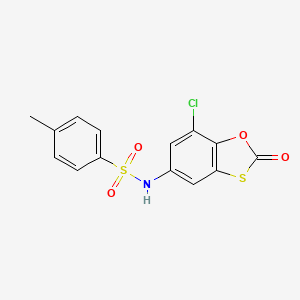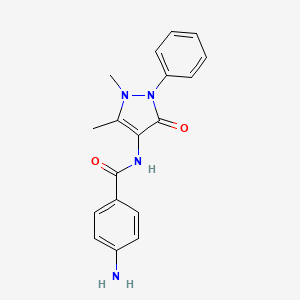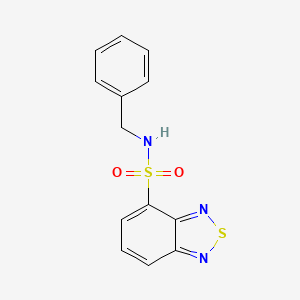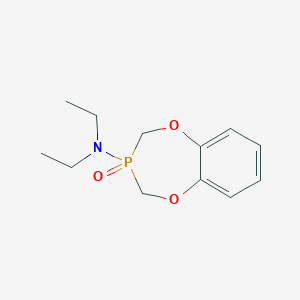![molecular formula C33H28N4O2S2 B11105901 (2E,5E)-3-ethyl-5-[(2Z)-2-(3-methyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-thiazolidin-4-one](/img/structure/B11105901.png)
(2E,5E)-3-ethyl-5-[(2Z)-2-(3-methyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ETHYL-5-{(E)-2-[3-METHYL-4,5-DIPHENYL-1,3-THIAZOL-2(3H)-YLIDEN]ETHYLIDENE}-2-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a unique structure combining thiazole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-{(E)-2-[3-METHYL-4,5-DIPHENYL-1,3-THIAZOL-2(3H)-YLIDEN]ETHYLIDENE}-2-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The key steps include the formation of the thiazole and pyrazole rings, followed by their coupling through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-{(E)-2-[3-METHYL-4,5-DIPHENYL-1,3-THIAZOL-2(3H)-YLIDEN]ETHYLIDENE}-2-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-THIAZOLAN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or pyrazolidines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or pyrazolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-ETHYL-5-{(E)-2-[3-METHYL-4,5-DIPHENYL-1,3-THIAZOL-2(3H)-YLIDEN]ETHYLIDENE}-2-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-THIAZOLAN-4-ONE is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, and research may involve screening for pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-{(E)-2-[3-METHYL-4,5-DIPHENYL-1,3-THIAZOL-2(3H)-YLIDEN]ETHYLIDENE}-2-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **3-ETHYL-5-{(E)-2-[3-METHYL-4,5-DIPHENYL-1,3-THIAZOL-2(3H)-YLIDEN]ETHYLIDENE}-2-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-THIAZOLAN-4-ONE
- **3-ETHYL-5-{(E)-2-[3-METHYL-4,5-DIPHENYL-1,3-THIAZOL-2(3H)-YLIDEN]ETHYLIDENE}-2-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of 3-ETHYL-5-{(E)-2-[3-METHYL-4,5-DIPHENYL-1,3-THIAZOL-2(3H)-YLIDEN]ETHYLIDENE}-2-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-THIAZOLAN-4-ONE lies in its combination of thiazole and pyrazole rings, which imparts distinct chemical and biological properties. This structural feature sets it apart from other compounds and makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C33H28N4O2S2 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
(2E,5E)-3-ethyl-5-[(2Z)-2-(3-methyl-4,5-diphenyl-1,3-thiazol-2-ylidene)ethylidene]-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H28N4O2S2/c1-4-36-31(38)26(40-33(36)28-22(2)34-37(32(28)39)25-18-12-7-13-19-25)20-21-27-35(3)29(23-14-8-5-9-15-23)30(41-27)24-16-10-6-11-17-24/h5-21H,4H2,1-3H3/b26-20+,27-21-,33-28+ |
InChI Key |
KEAURCXODSFMRL-LAYSJAMBSA-N |
Isomeric SMILES |
CCN1/C(=C\2/C(=NN(C2=O)C3=CC=CC=C3)C)/S/C(=C/C=C\4/N(C(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C)/C1=O |
Canonical SMILES |
CCN1C(=C2C(=NN(C2=O)C3=CC=CC=C3)C)SC(=CC=C4N(C(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11105818.png)

![N'-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-[(1,1-dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]acetohydrazide](/img/structure/B11105827.png)

![({[(1Z)-6-methoxy-5-nitro-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(phenyl)methanone](/img/structure/B11105835.png)
![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B11105843.png)
![Ethyl 4-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11105846.png)

![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11105856.png)

![N,N'-[biphenyl-4,4'-diylbis(oxybenzene-4,1-diyl)]bis(2,2-diphenylacetamide)](/img/structure/B11105858.png)
![2-[(2E)-2-{1-[(E)-(4-nitrophenyl)diazenyl]butylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11105861.png)
![N-[(5Z)-7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]cyclohexanamine](/img/structure/B11105865.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[bis(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11105868.png)
